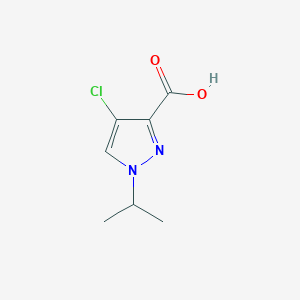

4-Chloro-1-isopropyl-1H-pyrazole-3-carboxylic acid

Description

Properties

IUPAC Name |

4-chloro-1-propan-2-ylpyrazole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9ClN2O2/c1-4(2)10-3-5(8)6(9-10)7(11)12/h3-4H,1-2H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSPYIDWWAWGJPV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C=C(C(=N1)C(=O)O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Predicted Biological Activity of 4-Chloro-1-isopropyl-1H-pyrazole-3-carboxylic acid

Abstract

This technical guide provides a comprehensive analysis of the predicted biological activities of 4-Chloro-1-isopropyl-1H-pyrazole-3-carboxylic acid. While direct experimental data for this specific molecule is not extensively available in public literature, this document synthesizes structure-activity relationship (SAR) data from closely related pyrazole analogues to forecast its potential as a fungicide, insecticide, or herbicide. We delve into the probable mechanisms of action, drawing parallels with established commercial products possessing the pyrazole core. Furthermore, this guide outlines detailed, field-proven experimental protocols for researchers to validate these predicted activities, including biochemical assays, electrophysiological methods, and whole-organism bioassays. This document is intended for researchers, scientists, and drug development professionals in the agrochemical and pharmaceutical industries, offering a robust framework for initiating research and development programs centered on this promising chemical scaffold.

Introduction and Structural Context

This compound (CAS No. 1006493-69-1) is a heterocyclic compound featuring a pyrazole ring, a foundational scaffold in a multitude of biologically active molecules.[1][2] The specific substitutions of a chloro group at the 4-position, an isopropyl group at the N1 position, and a carboxylic acid at the 3-position are critical determinants of its potential biological activity. The pyrazole nucleus is a key pharmacophore in numerous commercial pesticides, and its derivatives have demonstrated a wide spectrum of activities, including fungicidal, insecticidal, and herbicidal properties.[1][2]

The presence of the pyrazole-3-carboxylic acid moiety, in particular, suggests a strong potential for fungicidal activity through the inhibition of succinate dehydrogenase (SDH). This is a well-established mechanism for a major class of fungicides known as SDHIs.[3][4] Alternatively, the pyrazole core is also central to a class of insecticides that target the GABA-gated chloride channel.[5][6][7][8][9] Finally, some pyrazole derivatives have been shown to exhibit herbicidal activity by inhibiting key plant enzymes like 4-hydroxyphenylpyruvate dioxygenase (HPPD) or interfering with photosynthetic electron transport.[1][2][10][11][12][13][14]

This guide will explore these three potential avenues of biological activity, providing the scientific rationale and experimental workflows to systematically evaluate this compound.

Predicted Biological Activities and Mechanisms of Action

Based on the analysis of structurally analogous compounds, we predict that this compound is most likely to exhibit fungicidal activity, with secondary potential as an insecticide or herbicide.

Primary Predicted Activity: Fungicidal Action via Succinate Dehydrogenase Inhibition

The most compelling hypothesis for the biological activity of this compound is its function as a succinate dehydrogenase inhibitor (SDHI) fungicide.[3][4]

Causality behind the Prediction:

-

Structural Analogy to Known SDHIs: Many commercial SDHI fungicides, such as fluxapyroxad and bixafen, are pyrazole carboxamides.[15] While the target compound is a carboxylic acid, it can be considered a key intermediate or a bioisostere of the active amide form. The core pyrazole scaffold is crucial for binding to the SDH enzyme complex.

-

Role of Substituents: The chloro-substituent at the 4-position and the isopropyl group at the N1-position are common features in potent SDHI fungicides, contributing to the overall lipophilicity and steric bulk that can enhance binding to the target enzyme.[16][17][18][19]

Proposed Mechanism of Action:

Succinate dehydrogenase (also known as Complex II) is a critical enzyme in both the citric acid cycle and the mitochondrial electron transport chain.[3][4] SDHIs bind to the ubiquinone-binding site (Q-site) of the SDH enzyme, blocking the transfer of electrons from succinate to ubiquinone. This disruption of the respiratory chain leads to a halt in ATP production, ultimately causing fungal cell death.[3][4]

Experimental Protocols for Activity Validation

To empirically determine the biological activity of this compound, a tiered screening approach is recommended, starting with in vitro biochemical assays and progressing to whole-organism bioassays.

Fungicidal Activity Assessment

This biochemical assay directly measures the inhibitory effect of the compound on the SDH enzyme.

Protocol:

-

Enzyme Source: Isolate mitochondria from a representative fungal species (e.g., Botrytis cinerea or Sclerotinia sclerotiorum).

-

Assay Buffer: Prepare a suitable buffer (e.g., 50 mM potassium phosphate buffer, pH 7.2, containing 1 mM EDTA).

-

Reaction Mixture: In a 96-well plate, combine the mitochondrial preparation, succinate (as the substrate), and varying concentrations of this compound.

-

Detection: Add a chromogenic electron acceptor, such as 2,6-dichlorophenolindophenol (DCPIP), which changes color upon reduction.[20][21]

-

Measurement: Monitor the decrease in absorbance of DCPIP over time using a spectrophotometer at a wavelength of 600 nm.

-

Data Analysis: Calculate the rate of reaction for each concentration of the test compound and determine the IC50 value (the concentration that inhibits 50% of the enzyme activity).

Self-Validation System:

-

Positive Control: Include a known SDHI fungicide (e.g., boscalid) to confirm the assay is performing correctly.

-

Negative Control: A reaction mixture without the test compound to establish the baseline enzyme activity.

-

Blank: A well containing all components except the enzyme to account for any non-enzymatic reduction of DCPIP.

This assay evaluates the compound's ability to inhibit fungal growth on a solid medium.

Protocol:

-

Medium Preparation: Prepare potato dextrose agar (PDA) and amend it with a range of concentrations of this compound.

-

Inoculation: Place a mycelial plug of the test fungus (e.g., Alternaria solani, Fusarium graminearum) in the center of each agar plate.

-

Incubation: Incubate the plates at an optimal temperature for fungal growth (typically 25-28°C).

-

Measurement: Measure the diameter of the fungal colony at regular intervals until the colony in the control plate (without the compound) reaches the edge of the plate.

-

Data Analysis: Calculate the percentage of growth inhibition for each concentration and determine the EC50 value (the effective concentration that inhibits 50% of fungal growth).

Self-Validation System:

-

Positive Control: A commercial fungicide with known efficacy against the test fungus.

-

Negative Control: PDA plates without the test compound.

-

Solvent Control: If the compound is dissolved in a solvent, include plates with the solvent alone to ensure it has no effect on fungal growth.

Insecticidal Activity Assessment

This electrophysiological assay investigates the compound's effect on the GABA receptor, a key target for many insecticides.[22][23][24][25][26]

Protocol:

-

Cell Culture: Use a cell line (e.g., HEK293 cells) expressing insect GABA receptors.

-

Electrophysiology Setup: Employ a patch-clamp technique to measure the flow of chloride ions through the GABA-gated channels.

-

GABA Application: Apply a known concentration of GABA to elicit a baseline chloride current.

-

Compound Application: Co-apply GABA with varying concentrations of this compound.

-

Measurement: Record the changes in the chloride current in the presence of the test compound.

-

Data Analysis: Determine if the compound blocks or modulates the GABA-induced current and calculate the IC50 or EC50 value.

Self-Validation System:

-

Positive Control: A known GABA receptor antagonist (e.g., fipronil).[7][9]

-

Negative Control: Application of GABA alone.

-

Vehicle Control: Application of the solvent used to dissolve the test compound.

This assay assesses the toxicity of the compound to a model insect species.[27][28][29][30]

Protocol:

-

Test Organism: Select a suitable insect species (e.g., fruit flies (Drosophila melanogaster) or aphids (Myzus persicae)).

-

Application Method:

-

Contact Toxicity: Apply a solution of the compound to a surface (e.g., the inside of a vial) and introduce the insects.

-

Ingestion Toxicity: Incorporate the compound into the insect's diet.

-

-

Observation: Monitor the insects for signs of toxicity, such as mortality, paralysis, or behavioral changes, over a set period (e.g., 24, 48, and 72 hours).

-

Data Analysis: Determine the LC50 (lethal concentration for 50% of the population) or LD50 (lethal dose for 50% of the population).

Self-Validation System:

-

Positive Control: A commercial insecticide with a known mode of action.

-

Negative Control: Untreated insects.

-

Solvent Control: Insects exposed to the solvent alone.

Herbicidal Activity Assessment

This biochemical assay measures the compound's ability to inhibit the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme.[10][11][13]

Protocol:

-

Enzyme Source: Purify HPPD from a plant source (e.g., spinach or Arabidopsis thaliana).

-

Reaction Mixture: Combine the purified enzyme, its substrate (4-hydroxyphenylpyruvate), and various concentrations of the test compound.

-

Measurement: Monitor the consumption of oxygen or the formation of the product (homogentisate) using an appropriate method (e.g., an oxygen electrode or HPLC).

-

Data Analysis: Calculate the IC50 value for HPPD inhibition.

Self-Validation System:

-

Positive Control: A known HPPD inhibitor herbicide (e.g., mesotrione).

-

Negative Control: A reaction mixture without the test compound.

This assay evaluates the compound's effect on plant growth.[31]

Protocol:

-

Test Species: Select both a monocot (e.g., barnyardgrass, Echinochloa crus-galli) and a dicot (e.g., velvetleaf, Abutilon theophrasti) species.

-

Application: Apply the test compound at various concentrations to either the soil (pre-emergence) or directly to the foliage of young plants (post-emergence).

-

Growth Conditions: Maintain the plants in a controlled environment (greenhouse or growth chamber) with appropriate light, temperature, and humidity.

-

Evaluation: After a set period (e.g., 14-21 days), assess the plants for signs of injury, such as stunting, chlorosis, or necrosis.

-

Data Analysis: Determine the GR50 value (the concentration that causes a 50% reduction in plant growth or biomass).

Self-Validation System:

-

Positive Control: A commercial herbicide with a known mode of action.

-

Negative Control: Untreated plants.

-

Solvent Control: Plants treated with the solvent alone.

Data Presentation and Interpretation

All quantitative data from the aforementioned assays should be summarized in clear, well-structured tables for easy comparison.

Table 1: Predicted Biological Activity Profile of this compound

| Activity Type | Predicted Target | Predicted Potency (IC50/EC50/LC50/GR50) | Confidence Level |

| Fungicidal | Succinate Dehydrogenase (SDH) | 0.1 - 10 µM | High |

| Insecticidal | GABA-gated Chloride Channel | 1 - 50 µM | Moderate |

| Herbicidal | HPPD or Photosystem II | > 50 µM | Low |

Visualizing Workflows and Pathways

Diagrams are essential for visualizing the experimental workflows and the proposed mechanisms of action.

Caption: Tiered screening workflow for biological activity assessment.

Caption: Proposed mechanism of action: Inhibition of Succinate Dehydrogenase (SDH).

Conclusion

While this compound is a relatively uncharacterized compound, a thorough analysis of its structural features and the broader landscape of pyrazole-based agrochemicals strongly suggests its potential as a fungicidal agent, likely acting through the inhibition of succinate dehydrogenase. Secondary insecticidal and herbicidal activities, while less probable, should not be entirely discounted without empirical testing. The experimental protocols detailed in this guide provide a clear and robust roadmap for the comprehensive evaluation of this compound's biological activities. The successful validation of any of these predicted activities could position this compound as a valuable lead compound for the development of new crop protection agents.

References

-

Huppatz, J. L., Phillips, J. N., & Witrzens, B. (n.d.). Structure–Activity Relationships in a Series of Fungicidal Pyrazole Carboxanilides. Agricultural and Biological Chemistry, 48(1). [Link]

-

Design, synthesis and structure-activity relationship of novel pyrazole-4-carboxamide derivatives. (2024, September 7). PubMed. [Link]

-

Structure-Activity Relationships in a Series of Fungicidal Pyrazole Carboxanilides. (n.d.). J-Stage. [Link]

-

Huppatz, J. L., Phillips, J. N., & Witrzens, B. (n.d.). Structure–Activity Relationships in a Series of Fungicidal Pyrazole Carboxanilides. Bioscience, Biotechnology, and Biochemistry. [Link]

-

Action of phenylpyrazole insecticides at the GABA-gated chloride channel. (n.d.). SciSpace. [Link]

-

Discovery of Pyrazole-5-yl-amide Derivatives Containing Cinnamamide Structural Fragments as Potential Succinate Dehydrogenase Inhibitors. (2023, November 3). Journal of Agricultural and Food Chemistry. [Link]

-

Advances in Pyrazole as an Active Fragment for Herbicide Discovery. (2025, September 22). ACS Publications. [Link]

-

Cole, L. M., Nicholson, R., & Casida, J. (1993, May 1). Action of phenylpyrazole insecticides at the GABA-gated chloride channel. Pesticide Biochemistry and Physiology. [Link]

-

Structure-activity relationship of carboxin-related carboxamides as fungicide. (n.d.). J-Stage. [Link]

-

The commercial succinate dehydrogenase inhibitor (SDHI) fungicides and... (n.d.). ResearchGate. [Link]

- A succinate dehydrogenase inhibitor and its application. (n.d.).

-

GABAA Receptor Modulators with a Pyrazolo[1,5-a]quinazoline Core: Synthesis, Molecular Modelling Studies and Electrophysiological Assays. (n.d.). MDPI. [Link]

-

Matsumoto, H. (2005). Mode of action of pyrazole herbicides pyrazolate and pyrazoxyfen : HPPD inhibition by the common metabolite. Semantic Scholar. [Link]

-

The effect of succinate dehydrogenase inhibitor/azole mixtures on selection of Zymoseptoria tritici isolates with reduced sensitivity. (n.d.). PubMed. [Link]

-

Action of phenylpyrazole insecticides at the GABA-gated chloride channel (1993). (n.d.). SciSpace. [Link]

-

Mode of Action of Pyrazole Herbicides Pyrazolate and Pyrazoxyfen: HPPD Inhibition by the Common Metabolite. (2025, August 10). ResearchGate. [Link]

-

Mechanisms of Action, Resistance and Toxicity of Insecticides Targeting GABA Receptors. (n.d.). [Link]

-

Advances in Pyrazole as an Active Fragment for Herbicide Discovery. (2025, September 23). PubMed. [Link]

-

GABA receptor antagonists and insecticides: Common structural features of 4-alkyl-1-phenylpyrazoles and 4-alkyl-1-phenyltrioxabicyclooctanes. (2025, August 6). ResearchGate. [Link]

-

Bioassays: Essential Tools for Evaluating Biological Activity and Safety. (n.d.). [Link]

-

Pyrazole derivatives as photosynthetic electron transport inhibitors: new leads and structure-activity relationship. (n.d.). PubMed. [Link]

-

Succinate Dehydrogenase Assay Kits. (n.d.). Biocompare. [Link]

-

Rapid Throughput Analysis of GABAA Receptor Subtype Modulators and Blockers Using DiSBAC1(3) Membrane Potential Red Dye. (n.d.). PubMed Central. [Link]

-

Inhibition of Succinate Dehydrogenase by Pesticides (SDHIs) and Energy Metabolism. (2023, February 17). NIH. [Link]

-

Effects of pyrazole, 4-bromopyrazole and 4-methylpyrazole on mitochondrial function. (n.d.). CNGBdb. [Link]

-

Electrophysiology of ionotropic GABA receptors. (n.d.). PubMed Central. [Link]

-

Bioassays Methods for Evaluating Insecticide Toxicity: Principles, Meth- ods, and Considerations. (n.d.). AgriSustain-An International Journal. [Link]

-

Desorption-Enhanced QuEChERS Extraction of Tebufenpyrad from Soil and Its Greenhouse Dissipation. (n.d.). MDPI. [Link]

-

Inhibition of Succinate Dehydrogenase by Pesticides (SDHIs) and Energy Metabolism. (2023, February 7). ResearchGate. [Link]

-

Electrophysiological and pharmacological characterization of GABAA receptor-mediated currents. (n.d.). Sophion. [Link]

-

Bioassays Methods for Evaluating Insecticide Toxicity: Principles, Methods, and Considerations. (2025, March 27). Zenodo. [Link]

-

Data from electrophysiological studies of GABA(A) receptor agonists. (n.d.). ResearchGate. [Link]

-

Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (n.d.). PMC. [Link]

-

Design, synthesis, and herbicidal activity of pyrazole benzophenone derivatives. (2017, October 4). RSC Publishing Home. [Link]

-

Inhibition of Succinate Dehydrogenase by Diazoxide is Independent of the KATP Channel Subunit SUR 1. (n.d.). PMC. [Link]

-

The crystal structure of 4-chloro-1H-pyrazole-3-carboxylic acid, C4H3ClN2O2. (2025, October 25). [Link]

-

Conducting a Bioassay For Herbicide Residues. (2016, October 11). NC State Extension Publications. [Link]

-

Pyrazole Derivatives as Photosynthetic Electron Transport Inhibitors: New Leads and Structure−Activity Relationship. (2025, August 6). ResearchGate. [Link]

-

(PDF) Pesticide Bioassay(Insecticides, Fungicides, Herbicides). (2021, April 29). ResearchGate. [Link]

-

4-Chloro-1-methyl-1H-pyrazole-3-carboxylic acid. (2024, April 10). ChemBK. [Link]

-

Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. (n.d.). DergiPark. [Link]

-

Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. (n.d.). MDPI. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Advances in Pyrazole as an Active Fragment for Herbicide Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Action of phenylpyrazole insecticides at the GABA-gated chloride channel (1993) | L.M. Cole | 496 Citations [scispace.com]

- 6. Action of phenylpyrazole insecticides at the GABA-gated chloride channel | Semantic Scholar [semanticscholar.org]

- 7. Action of phenylpyrazole insecticides at the GABA-gated chloride channel (1993) | L.M. Cole | 496 Citations [scispace.com]

- 8. Mechanisms of Action, Resistance and Toxicity of Insecticides Targeting GABA Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Mode of action of pyrazole herbicides pyrazolate and pyrazoxyfen : HPPD inhibition by the common metabolite | Semantic Scholar [semanticscholar.org]

- 11. researchgate.net [researchgate.net]

- 12. Pyrazole derivatives as photosynthetic electron transport inhibitors: new leads and structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.rsc.org [pubs.rsc.org]

- 14. researchgate.net [researchgate.net]

- 15. Design, synthesis and structure-activity relationship of novel pyrazole-4-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. tandfonline.com [tandfonline.com]

- 17. jstage.jst.go.jp [jstage.jst.go.jp]

- 18. academic.oup.com [academic.oup.com]

- 19. Structure-activity relationship of carboxin-related carboxamides as fungicide [jstage.jst.go.jp]

- 20. Inhibition of Succinate Dehydrogenase by Pesticides (SDHIs) and Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Inhibition of Succinate Dehydrogenase by Diazoxide is Independent of the KATP Channel Subunit SUR 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

- 23. Rapid Throughput Analysis of GABAA Receptor Subtype Modulators and Blockers Using DiSBAC1(3) Membrane Potential Red Dye - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Electrophysiology of ionotropic GABA receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 25. sophion.com [sophion.com]

- 26. researchgate.net [researchgate.net]

- 27. longdom.org [longdom.org]

- 28. journals.rdagriculture.in [journals.rdagriculture.in]

- 29. Bioassays Methods for Evaluating Insecticide Toxicity: Principles, Methods, and Considerations [zenodo.org]

- 30. researchgate.net [researchgate.net]

- 31. Conducting a Bioassay For Herbicide Residues | NC State Extension Publications [content.ces.ncsu.edu]

4-Chloro-1-isopropyl-1H-pyrazole-3-carboxylic acid mechanism of action

An In-depth Technical Guide on the Core Mechanism of Action: 4-Chloro-1-isopropyl-1H-pyrazole-3-carboxylic acid

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole scaffold represents a cornerstone in the development of contemporary therapeutic and agrochemical agents. Its derivatives are known to exhibit a wide array of biological activities, including antifungal, antibacterial, anti-inflammatory, and anticancer properties.[1] This guide focuses on elucidating the mechanism of action for a specific, yet under-documented molecule: this compound. While direct empirical data for this compound is not extensively available in peer-reviewed literature, its structural architecture provides a compelling basis for a hypothesized mechanism of action rooted in a well-established class of agricultural fungicides. This document will, therefore, present a detailed, evidence-based hypothesis that this compound functions as an inhibitor of succinate dehydrogenase (SDH), a critical enzyme in the mitochondrial respiratory chain. We will explore the intricacies of this mechanism, the structural features of the molecule that support this hypothesis, and provide robust, actionable experimental protocols for its validation.

The Pyrazole Core: A Privileged Scaffold in Bioactive Compound Design

The pyrazole ring system is a five-membered heterocycle containing two adjacent nitrogen atoms. This structural motif is found in numerous biologically active compounds and has been a fertile ground for medicinal and agricultural chemistry research.[1] The versatility of the pyrazole core allows for a wide range of chemical modifications, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. Pyrazole-containing compounds have been successfully developed as analgesics, anti-inflammatory agents, and, most relevant to this guide, potent fungicides.[1][2]

Hypothesized Mechanism of Action: Inhibition of Succinate Dehydrogenase (SDH)

Based on a comprehensive analysis of structurally related compounds, we postulate that this compound exerts its biological activity, particularly its potential antifungal effects, through the inhibition of succinate dehydrogenase (SDH), also known as Complex II of the mitochondrial electron transport chain.[2]

The Critical Role of Succinate Dehydrogenase in Fungal Respiration

Succinate dehydrogenase is a key enzyme with a dual role in cellular metabolism. It participates in both the tricarboxylic acid (TCA) cycle, where it catalyzes the oxidation of succinate to fumarate, and the electron transport chain, where it transfers electrons from succinate to the quinone pool.[2][3] This function is vital for the production of adenosine triphosphate (ATP), the primary energy currency of the cell.

The inhibition of SDH leads to a cascade of detrimental effects within the fungal cell:

-

Disruption of the Electron Transport Chain: By blocking the transfer of electrons, the entire process of oxidative phosphorylation is hampered.

-

Inhibition of ATP Synthesis: The compromised electron flow results in a significant reduction in ATP production, leading to an energy crisis within the cell.

-

Accumulation of Reactive Oxygen Species (ROS): The stalled electron transport chain can lead to the incomplete reduction of oxygen, generating harmful ROS that cause oxidative damage to cellular components.[2]

This multifaceted disruption of cellular respiration ultimately leads to the cessation of fungal growth and cell death.

Figure 1: Hypothesized inhibition of the mitochondrial electron transport chain by this compound at the level of Succinate Dehydrogenase (Complex II).

Structure-Activity Relationship (SAR) Analysis

The structural features of this compound are consistent with those of known pyrazole-based SDH inhibitors.

-

Pyrazole Core: The pyrazole ring serves as the fundamental scaffold for interaction with the enzyme's active site.

-

1-Isopropyl Group: The substituent at the N1 position of the pyrazole ring is crucial for positioning the molecule within the binding pocket. The isopropyl group is a moderately bulky, lipophilic moiety that can engage in hydrophobic interactions.

-

4-Chloro Group: Halogen atoms, such as chlorine, at the 4-position of the pyrazole ring are known to enhance the potency of SDH inhibitors, likely by participating in favorable interactions within the enzyme's active site.

-

3-Carboxylic Acid Group: While many commercial SDH inhibitors feature a carboxamide at this position, the carboxylic acid itself is a key precursor in their synthesis.[4] It is plausible that the carboxylic acid can form hydrogen bonds or ionic interactions within the active site. Alternatively, this molecule could act as a pro-drug, being converted to an active carboxamide in vivo.

Experimental Protocols for Mechanism of Action Validation

To empirically validate the hypothesized mechanism of action, a series of in vitro assays are proposed.

Protocol 1: In Vitro Succinate Dehydrogenase (SDH) Inhibition Assay

This protocol is designed to directly measure the inhibitory effect of the test compound on SDH activity.

Materials:

-

Mitochondrial fraction isolated from a relevant fungal species (e.g., Sclerotinia sclerotiorum or Rhizoctonia solani).

-

This compound.

-

Succinate.

-

2,6-dichlorophenolindophenol (DCPIP).

-

Phenazine methosulfate (PMS).

-

Potassium phosphate buffer.

-

Microplate reader.

Procedure:

-

Prepare Reagents:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Prepare working solutions of succinate, DCPIP, and PMS in potassium phosphate buffer.

-

-

Assay Setup:

-

In a 96-well microplate, add the mitochondrial fraction.

-

Add serial dilutions of the test compound to the wells. Include a positive control (a known SDH inhibitor like boscalid) and a negative control (solvent only).

-

Pre-incubate the plate at room temperature for 10 minutes.

-

-

Initiate Reaction:

-

Add succinate, PMS, and DCPIP to each well to initiate the reaction.

-

-

Data Acquisition:

-

Measure the decrease in absorbance of DCPIP at 600 nm over time using a microplate reader. The rate of DCPIP reduction is proportional to SDH activity.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of the test compound.

-

Determine the IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the compound concentration.

-

Figure 2: Experimental workflow for the in vitro SDH inhibition assay.

Protocol 2: In Vitro Antifungal Susceptibility Testing

This protocol determines the minimum inhibitory concentration (MIC) of the compound against a panel of fungal pathogens.

Materials:

-

This compound.

-

Fungal strains of interest (e.g., Candida albicans, Aspergillus fumigatus).

-

Appropriate liquid growth medium (e.g., RPMI-1640).

-

96-well microplates.

-

Spectrophotometer or microplate reader.

Procedure:

-

Prepare Fungal Inoculum:

-

Culture the fungal strains and prepare a standardized inoculum suspension.

-

-

Compound Dilution:

-

Perform serial dilutions of the test compound in the growth medium in a 96-well plate.

-

-

Inoculation:

-

Add the fungal inoculum to each well. Include positive (no compound) and negative (no inoculum) controls.

-

-

Incubation:

-

Incubate the plates at an appropriate temperature and for a sufficient duration for fungal growth.

-

-

MIC Determination:

-

Determine the MIC as the lowest concentration of the compound that causes a significant inhibition of fungal growth, which can be assessed visually or by measuring the optical density at a specific wavelength.

-

Data Presentation and Interpretation

The quantitative data generated from the proposed experiments should be summarized in clear and concise tables for comparative analysis.

Table 1: In Vitro SDH Inhibition Data

| Compound | Target Organism | IC50 (µM) |

| This compound | Sclerotinia sclerotiorum | [Insert Value] |

| This compound | Rhizoctonia solani | [Insert Value] |

| Boscalid (Positive Control) | Sclerotinia sclerotiorum | [Insert Value] |

Table 2: In Vitro Antifungal Activity Data

| Compound | Candida albicans MIC (µg/mL) | Aspergillus fumigatus MIC (µg/mL) |

| This compound | [Insert Value] | [Insert Value] |

| Fluconazole (Positive Control) | [Insert Value] | [Insert Value] |

A potent IC50 value in the SDH inhibition assay, coupled with significant MIC values against relevant fungal pathogens, would provide strong evidence to support the hypothesized mechanism of action.

Conclusion

While direct experimental evidence for the mechanism of action of this compound is currently limited, a robust hypothesis can be formulated based on its structural analogy to the well-characterized class of pyrazole carboxamide SDH inhibitors. The proposed role of this compound as an inhibitor of fungal succinate dehydrogenase is scientifically sound and provides a clear direction for future research. The experimental protocols detailed in this guide offer a comprehensive framework for validating this hypothesis and elucidating the full biological activity profile of this promising molecule. The insights gained from such studies will be invaluable for the development of novel antifungal agents in both medicine and agriculture.

References

-

Expedient Discovery for Novel Antifungal Leads Targeting Succinate Dehydrogenase: Pyrazole-4-formylhydrazide Derivatives Bearing a Diphenyl Ether Fragment. PubMed. [Link]

-

Synthesis, structure-activity relationships, and in vitro antibacterial and antifungal activity evaluations of novel pyrazole carboxylic and dicarboxylic acid derivatives. PubMed. [Link]

-

Mechanism of Action of Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold against Rhizoctonia solani. PubMed. [Link]

-

Design, Synthesis, and Fungicidal Evaluation of Novel Pyrazole-furan and Pyrazole-pyrrole Carboxamide as Succinate Dehydrogenase Inhibitors. ACS Publications. [Link]

-

Novel Pyrazole-4-acetohydrazide Derivatives Potentially Targeting Fungal Succinate Dehydrogenase: Design, Synthesis, Three-Dimensional Quantitative Structure-Activity Relationship, and Molecular Docking. PubMed. [Link]

-

Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. PubMed. [Link]

-

Discovery of Pyrazole-5-yl-amide Derivatives Containing Cinnamamide Structural Fragments as Potential Succinate Dehydrogenase Inhibitors. ACS Publications. [Link]

-

Mechanism of Action of Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold against Rhizoctonia solani. ACS Publications. [Link]

-

The commercial succinate dehydrogenase inhibitor (SDHI) fungicides and pyrazole carboxamides containing a diarylamine scaffold. ResearchGate. [Link]

-

Structure−Activity Relationships of Pyrazole Derivatives as Cannabinoid Receptor Antagonists. ACS Publications. [Link]

-

Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold Potentially Targeting Fungal Succinate Dehydrogenase: Antifungal Activity and Mechanism of Action. ResearchGate. [Link]

-

Design, Synthesis, Antifungal Activity, and Action Mechanism of Pyrazole-4-carboxamide Derivatives Containing Oxime Ether Active Fragment As Succinate Dehydrogenase Inhibitors. PubMed. [Link]

-

Discovery of Pyrazole-3-Carboxylic Acid Derivatives as Dengue Virus Protease Inhibitors with Antiviral Activity. ACS Publications. [Link]

-

Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. SciSpace. [Link]

-

Current status of pyrazole and its biological activities. PubMed Central. [Link]

-

4-Chloro-1H-pyrazole-3-carboxylic acid. PubChem. [Link]

- 4-(indol-3-yl)-pyrazole derivatives, pharmaceutical compositions and methods for use.

-

Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research. [Link]

- Synthesis method of ethyl 4-chloro-1-methyl-3-ethyl-5-pyrazolylcarboxylate.

- Process for preparing 1-alkyl-3-fluoroalkyl-1h-pyrazole-4-carboxylic acid chlorides.

-

United States Patent. Googleapis. [Link]

-

Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. MDPI. [Link]

Sources

- 1. jocpr.com [jocpr.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Mechanism of Action of Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold against Rhizoctonia solani - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. US20150126748A1 - Process for preparing 1-alkyl-3-fluoroalkyl-1h-pyrazole-4-carboxylic acid chlorides - Google Patents [patents.google.com]

A Technical Guide to the Spectroscopic Characterization of 4-Chloro-1-isopropyl-1H-pyrazole-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

4-Chloro-1-isopropyl-1H-pyrazole-3-carboxylic acid, a substituted pyrazole derivative, represents a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery. The pyrazole scaffold is a key pharmacophore in numerous approved drugs, valued for its metabolic stability and diverse biological activities. Accurate and comprehensive structural elucidation of novel pyrazole derivatives is paramount for understanding their structure-activity relationships (SAR) and ensuring their potential as drug candidates. This guide provides an in-depth analysis of the expected spectroscopic data for this compound, offering a predictive framework based on established principles and data from analogous structures. As no public-domain experimental spectra for this specific molecule are currently available, this document serves as a robust predictive reference for researchers synthesizing or working with this compound.

Molecular Structure and Key Features

A thorough understanding of the molecule's structure is the foundation for interpreting its spectroscopic data. The key structural features of this compound that will influence its spectroscopic signature are:

-

Aromatic Pyrazole Ring: A five-membered heterocyclic ring with two adjacent nitrogen atoms, providing a distinct electronic environment.

-

Substituents on the Pyrazole Ring:

-

C3-Carboxylic Acid: An electron-withdrawing group that will significantly influence the chemical shifts of adjacent protons and carbons.

-

C4-Chlorine: An electronegative atom that will deshield neighboring nuclei.

-

N1-Isopropyl Group: An alkyl substituent that will introduce characteristic proton and carbon signals with specific splitting patterns.

-

The interplay of these features dictates the precise spectroscopic fingerprint of the molecule.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. The following sections predict the ¹H and ¹³C NMR spectra of this compound.

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum will exhibit four distinct signals corresponding to the pyrazole ring proton, the carboxylic acid proton, and the methine and methyl protons of the isopropyl group. The anticipated chemical shifts and multiplicities are detailed in Table 1.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| Carboxylic Acid (-COOH) | 12.0 - 13.0 | Broad Singlet | N/A | The acidic proton of a carboxylic acid typically appears as a broad singlet in this downfield region due to hydrogen bonding and chemical exchange.[1] |

| Pyrazole H-5 | 7.8 - 8.2 | Singlet | N/A | This proton is on an aromatic, electron-deficient ring and is deshielded by the adjacent nitrogen and the chlorine at C4. Data for the analogous 4-chloro-1H-pyrazole-3-carboxylic acid shows the H-5 proton at approximately 7.94 ppm.[2] |

| Isopropyl Methine (-CH) | 4.5 - 4.9 | Septet | ~7.0 | The methine proton is attached to the N1 of the pyrazole ring and is coupled to the six equivalent methyl protons, resulting in a septet. Data for 1-isopropyl-1H-pyrazole-4-carbaldehyde shows this proton at ~4.6 ppm.[3] |

| Isopropyl Methyl (-CH₃) | 1.4 - 1.6 | Doublet | ~7.0 | The six equivalent methyl protons are coupled to the single methine proton, giving rise to a doublet. Data for 1-isopropyl-1H-pyrazole-4-carbaldehyde shows these protons at ~1.5 ppm.[3] |

Experimental Protocol: ¹H NMR Spectroscopy

A standardized protocol for acquiring the ¹H NMR spectrum is crucial for reproducibility and data quality.

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent can influence the chemical shift of the labile carboxylic acid proton.

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Sequence: Standard single-pulse experiment.

-

Spectral Width: 0-16 ppm.

-

Number of Scans: 16-32 scans to achieve adequate signal-to-noise.

-

Relaxation Delay: 1-2 seconds.

-

-

Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID) and phase correct the resulting spectrum. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. Six distinct carbon signals are expected, as outlined in Table 2.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| Carboxylic Acid (-COOH) | 160 - 165 | The carbonyl carbon of a carboxylic acid typically resonates in this downfield region.[1] |

| Pyrazole C-3 | 145 - 150 | This carbon is attached to the electron-withdrawing carboxylic acid group and is part of the aromatic ring. |

| Pyrazole C-5 | 135 - 140 | This carbon is adjacent to the N1 and C4 positions of the pyrazole ring. |

| Pyrazole C-4 | 110 - 115 | This carbon is directly bonded to the chlorine atom, which will cause a significant downfield shift. |

| Isopropyl Methine (-CH) | 50 - 55 | The methine carbon is directly attached to the nitrogen of the pyrazole ring. Data for 1-isopropyl-1H-pyrazole shows this carbon at approximately 51.5 ppm. |

| Isopropyl Methyl (-CH₃) | 21 - 24 | The methyl carbons of the isopropyl group are in a typical aliphatic region. Data for 1-isopropyl-1H-pyrazole shows these carbons at approximately 22.8 ppm. |

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

-

Instrumentation: A 100 MHz or higher (corresponding to the ¹H frequency) NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Sequence: Standard proton-decoupled ¹³C experiment.

-

Spectral Width: 0-200 ppm.

-

Number of Scans: 1024 or more scans are typically required to achieve a good signal-to-noise ratio due to the low natural abundance of ¹³C.

-

Relaxation Delay: 2-5 seconds.

-

-

Processing: Similar to ¹H NMR, apply a Fourier transform and phase correction. Reference the spectrum to the deuterated solvent signal.

Part 2: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

Predicted Mass Spectrum

For this compound (Molecular Formula: C₇H₉ClN₂O₂), the expected monoisotopic mass is approximately 204.0353 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) is expected at m/z 204. The presence of a chlorine atom will result in a characteristic M+2 peak at m/z 206 with an intensity of about one-third of the M⁺ peak, corresponding to the natural abundance of the ³⁷Cl isotope.

Predicted Fragmentation Pathway:

The fragmentation of the molecular ion is anticipated to proceed through several key pathways, as depicted in the following workflow:

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

-

Loss of the carboxylic acid group (-COOH): This is a common fragmentation for carboxylic acids, leading to a fragment at m/z 159/161.[4]

-

Loss of the isopropyl group (-C₃H₇): Cleavage of the N-C bond of the isopropyl group would result in a fragment at m/z 161/163.

-

Loss of a methyl group (-CH₃): Fragmentation of the isopropyl group could lead to the loss of a methyl radical, producing a fragment at m/z 189/191.

-

Loss of a chlorine atom (-Cl): Cleavage of the C-Cl bond would yield a fragment at m/z 169.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: The sample can be introduced via direct infusion or coupled with a gas or liquid chromatography system.

-

Ionization Method: Electron Ionization (EI) is a common technique for generating fragment ions and a characteristic mass spectrum. Electrospray Ionization (ESI) can also be used, which would likely show the protonated molecule [M+H]⁺ at m/z 205/207.

-

Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer can be used to separate the ions based on their mass-to-charge ratio.

Part 3: Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Predicted IR Spectrum

The IR spectrum of this compound will be dominated by absorptions from the carboxylic acid and the pyrazole ring.

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Absorption (cm⁻¹) | Description |

| Carboxylic Acid O-H Stretch | 2500-3300 | Very broad and strong absorption due to hydrogen bonding.[1] |

| C-H Stretch (Aliphatic) | 2850-3000 | Absorptions from the isopropyl group. |

| C=O Stretch (Carboxylic Acid) | 1700-1725 | Strong and sharp absorption. Conjugation with the pyrazole ring may shift this to a slightly lower wavenumber.[1] |

| C=N and C=C Stretch (Pyrazole Ring) | 1450-1600 | Multiple bands of variable intensity, characteristic of the aromatic pyrazole ring.[5] |

| C-O Stretch (Carboxylic Acid) | 1210-1320 | Strong absorption. |

| C-Cl Stretch | 700-800 | Moderate to weak absorption. |

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Typically, 16-32 scans are co-added to obtain a spectrum with a good signal-to-noise ratio over the range of 4000-400 cm⁻¹.

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic characterization of this compound. The predicted ¹H NMR, ¹³C NMR, Mass, and IR spectra are based on the fundamental principles of spectroscopy and comparative data from structurally related molecules. This information will be invaluable to researchers in the fields of medicinal chemistry and drug development for the verification of synthesized material and as a foundation for further analytical studies. The provided experimental protocols offer a standardized approach to obtaining high-quality spectroscopic data for this and similar compounds.

References

- BenchChem. (2025). An In-depth Technical Guide to the Isomers of 1-isopropyl-1H-pyrazole-4-carbaldehyde. BenchChem.

- NIST. (n.d.). 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-phenyl-, ethyl ester. NIST Chemistry WebBook.

- Chemistry LibreTexts. (2023, August 29).

- NIST. (n.d.). 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester. NIST Chemistry WebBook.

- PubChem. (n.d.). 1H-Pyrazole-3-carboxylic acid, 5-phenyl-, ethyl ester.

- NIST. (n.d.). 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester. NIST Chemistry WebBook.

- Provasi, P. F., & Aucar, G. A. (2016). The 1H NMR spectrum of pyrazole in a nematic phase. Magnetic Resonance in Chemistry, 54(6), 488-492.

- University of Regensburg. (n.d.). H NMR Spectroscopy.

- ResearchGate. (n.d.). FT-IR spectrum of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid molecule.

- ResearchGate. (2025).

- De Gruyter. (2025). The crystal structure of 4-chloro-1H-pyrazole-3-carboxylic acid, C4H3ClN2O2. Zeitschrift für Kristallographie - New Crystal Structures.

- SpectraBase. (n.d.). 1-Isopropyl-pyrazole - Optional[13C NMR] - Chemical Shifts.

- Ala-pivijärvi, A., et al. (2013). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Molecules, 18(12), 15234-15256.

- ResearchGate. (n.d.).

- SpectraBase. (n.d.). Pyrazole-3-carboxylic acid.

- ResearchGate. (n.d.).

- SpectraBase. (n.d.). Pyrazole-3-carboxylic acid.

- Erciyas, E. (2006). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.

- PubChem. (n.d.). 1H-Pyrazole, 4-chloro-.

- ResearchGate. (n.d.). 13 C NMR chemical shifts (ppm) of C-nitropyrazoles.

- SciSpace. (2017).

- Chemistry LibreTexts. (2024, September 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles.

- SpectraBase. (n.d.). 1-Phenyl-4-chloro-pyrazole - Optional[13C NMR] - Chemical Shifts.

Sources

An In-Depth Technical Guide to 4-Chloro-1-isopropyl-1H-pyrazole-3-carboxylic acid and its Derivatives: Synthesis, Properties, and Applications in Modern Chemistry

This technical guide provides a comprehensive overview of 4-Chloro-1-isopropyl-1H-pyrazole-3-carboxylic acid, a versatile heterocyclic building block, and its derivatives. Tailored for researchers, medicinal chemists, and professionals in drug development and agrochemical research, this document delves into the synthesis, chemical properties, and burgeoning applications of this pyrazole scaffold. We will explore the nuanced methodologies for its preparation and derivatization, with a particular focus on the formation of carboxamides, and discuss the significant biological activities exhibited by analogous structures, thereby highlighting the potential of this compound class in modern chemical research.

Introduction: The Pyrazole Core in Chemical Innovation

The pyrazole ring system is a cornerstone in the design of biologically active molecules, demonstrating a remarkable spectrum of pharmacological and agrochemical properties.[1] Its unique structural features allow for diverse substitutions, enabling fine-tuning of its physicochemical and biological profiles. Among the vast family of pyrazole-containing compounds, this compound stands out as a key intermediate for the synthesis of a variety of derivatives, particularly carboxamides, which have shown significant promise in several therapeutic and agricultural domains.[1] This guide aims to provide a detailed exposition of this compound, from its synthesis to the exploration of its derivatives' potential.

Physicochemical Properties of the Core Scaffold

A thorough understanding of the physicochemical properties of this compound is fundamental for its effective utilization in synthesis and drug design. The table below summarizes its key computed properties.

| Property | Value | Source |

| Molecular Formula | C7H9ClN2O2 | N/A |

| Molecular Weight | 188.61 g/mol | N/A |

| CAS Number | 1006493-69-1 | [2] |

| Appearance | White to off-white solid (predicted) | N/A |

| Melting Point | Not available | N/A |

| Boiling Point | Not available | N/A |

| Solubility | Soluble in many organic solvents | N/A |

Synthesis of this compound: A Proposed Pathway

Step-by-Step Methodology (Proposed)

Step 1: Synthesis of Ethyl 1-isopropyl-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylate

-

To a solution of diethyl 2-(ethoxymethylene)-3-oxosuccinate in a suitable solvent such as ethanol, add isopropylhydrazine dropwise at room temperature.

-

Stir the reaction mixture at room temperature for several hours until the reaction is complete, monitoring by Thin Layer Chromatography (TLC).

-

The cyclocondensation reaction is expected to yield the pyrazolone intermediate.

-

Isolate the product by evaporation of the solvent and purification by recrystallization or column chromatography.

Rationale: This is a standard Knorr pyrazole synthesis, a reliable method for constructing the pyrazole ring from a β-ketoester equivalent and a hydrazine.

Step 2: Synthesis of Ethyl 4-chloro-1-isopropyl-1H-pyrazole-3-carboxylate

-

Dissolve the pyrazole intermediate from Step 1 in a suitable solvent.

-

Add a chlorinating agent such as thionyl chloride (SOCl2) or N-chlorosuccinimide (NCS). A patent for the preparation of similar 4-chloropyrazoles suggests the use of hypochloric acid or its salts in the substantial absence of a carboxylic acid.[3] Another patent describes the use of thionyl chloride in the presence of a catalyst.[4]

-

Heat the reaction mixture under reflux for a specified period, monitoring the reaction progress by TLC or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, quench the reaction and extract the product with an organic solvent.

-

Purify the crude product by column chromatography to obtain the desired 4-chloro-pyrazole ester.

Rationale: Electrophilic chlorination at the C4 position of the pyrazole ring is a common transformation. The choice of chlorinating agent and reaction conditions can be optimized to achieve high regioselectivity and yield.

Step 3: Synthesis of this compound

-

Dissolve the ethyl 4-chloro-1-isopropyl-1H-pyrazole-3-carboxylate in a mixture of ethanol and water.

-

Add a stoichiometric excess of a base, such as sodium hydroxide (NaOH), and heat the mixture to reflux.

-

Monitor the saponification of the ester by TLC.

-

Once the reaction is complete, cool the mixture to room temperature and acidify with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.

-

Collect the solid product by filtration, wash with cold water, and dry under vacuum.

Rationale: Base-catalyzed hydrolysis (saponification) is a standard and efficient method for converting esters to carboxylic acids.

Derivatization: The Gateway to Bioactive Carboxamides

The carboxylic acid moiety of this compound is a versatile handle for further derivatization, most notably for the synthesis of carboxamides. These derivatives have garnered significant attention in medicinal chemistry and agrochemical research.[1][5]

General Experimental Protocol for Carboxamide Synthesis

Step 1: Formation of the Acid Chloride

-

To a solution of this compound in an inert solvent (e.g., dichloromethane or toluene), add an excess of a chlorinating agent such as thionyl chloride or oxalyl chloride. A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.

-

Stir the mixture at room temperature or gentle heating until the evolution of gas ceases.

-

Remove the excess chlorinating agent and solvent under reduced pressure to obtain the crude 4-Chloro-1-isopropyl-1H-pyrazole-3-carbonyl chloride, which is often used in the next step without further purification.

Rationale: The conversion of the carboxylic acid to the more reactive acid chloride is a crucial step for efficient amide bond formation.

Step 2: Amide Coupling

-

Dissolve the crude acid chloride in an anhydrous aprotic solvent like dichloromethane or tetrahydrofuran (THF).

-

Cool the solution in an ice bath.

-

Add a solution of the desired primary or secondary amine and a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine) dropwise to the cooled acid chloride solution.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Work up the reaction by washing with aqueous solutions to remove unreacted starting materials and byproducts.

-

Dry the organic layer, concentrate, and purify the resulting carboxamide derivative by recrystallization or column chromatography.

Rationale: The nucleophilic acyl substitution reaction between the highly reactive acid chloride and an amine is a robust and widely used method for forming amide bonds.

Applications and Biological Significance of Derivatives

While specific biological data for derivatives of this compound are not extensively documented, the broader class of pyrazole-3-carboxamides has been a fertile ground for the discovery of potent bioactive molecules.

Agrochemical Applications

Pyrazole carboxamides are a well-established class of fungicides.[6][7][8][9] They often act as succinate dehydrogenase inhibitors (SDHIs), disrupting the mitochondrial electron transport chain in fungi. The structural features of this compound, particularly the substituted pyrazole ring, are consistent with the core pharmacophore of several commercial SDHI fungicides. Derivatization of the carboxylic acid with various amine moieties could lead to the discovery of novel and potent antifungal agents.

Pharmaceutical and Drug Development Applications

In the realm of medicinal chemistry, pyrazole-3-carboxamides have been investigated for a wide range of therapeutic applications.

-

Anticancer Activity : Numerous pyrazole derivatives have been reported to exhibit significant anticancer properties.[10] For instance, certain 1H-pyrazole-3-carboxamide derivatives have been shown to act as potent inhibitors of Fms-like tyrosine kinase 3 (FLT3), a target in acute myeloid leukemia (AML).[11] Other derivatives have been found to interact with DNA, suggesting a different mechanism of anticancer action.[10]

-

Kinase Inhibition : The pyrazole scaffold is a common feature in many kinase inhibitors. The structural arrangement of substituents on the pyrazole ring can be tailored to achieve high affinity and selectivity for specific kinases, which are crucial targets in oncology and inflammatory diseases.[11]

-

Carbonic Anhydrase Inhibition : Pyrazole-carboxamides bearing sulfonamide moieties have been identified as potent inhibitors of carbonic anhydrases (CAs), enzymes involved in various physiological processes.[12] Selective inhibition of CA isoforms is a therapeutic strategy for conditions like glaucoma and certain types of cancer.

-

Antimicrobial Activity : Pyrazole carboxamide derivatives have also been evaluated for their antibacterial and antifungal activities, showing promise as potential new antimicrobial agents.[1][5][13]

The diverse biological activities of pyrazole-3-carboxamides underscore the potential of this compound as a valuable starting material for the development of new therapeutic agents and agrochemicals. Further research into the synthesis and biological evaluation of its derivatives is warranted.

Conclusion and Future Outlook

This compound is a promising heterocyclic building block with significant potential for the synthesis of novel bioactive compounds. While its own synthesis and the specific activities of its direct derivatives are not yet widely reported, the established importance of the pyrazole-3-carboxamide scaffold in both medicinal and agricultural chemistry provides a strong rationale for its further investigation. The synthetic pathways and methodologies outlined in this guide offer a solid foundation for researchers to explore the chemical space around this core structure. The continued exploration of derivatives of this compound is expected to yield new molecules with potent and selective biological activities, contributing to the advancement of drug discovery and crop protection.

References

Sources

- 1. jocpr.com [jocpr.com]

- 2. 1006493-69-1 CAS Manufactory [m.chemicalbook.com]

- 3. US5047551A - Preparation of 4-chloropyrazoles - Google Patents [patents.google.com]

- 4. CN103923012A - A kind of preparation method of 4-chloropyrazole derivative - Google Patents [patents.google.com]

- 5. jocpr.com [jocpr.com]

- 6. Discovery of Novel Pyrazole Carboxylate Derivatives Containing Thiazole as Potential Fungicides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. WO2010130767A2 - Fungicide pyrazole carboxamides derivatives - Google Patents [patents.google.com]

- 9. Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Novel 1H-pyrazole-3-carboxamide derivatives: synthesis, anticancer evaluation and identification of their DNA-binding interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. sphinxsai.com [sphinxsai.com]

A Technical Guide to the Synthesis, Application, and Future of Substituted Pyrazole Carboxylic Acids

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Substituted pyrazole carboxylic acids represent a cornerstone scaffold in modern chemistry, demonstrating remarkable versatility across pharmaceuticals, agrochemicals, and materials science.[1][2][3] This guide provides an in-depth analysis of this critical class of compounds, moving beyond a simple recitation of facts to explore the causal relationships between molecular structure, mechanism of action, and practical application. We will dissect the synthetic pathways, explore the structure-activity relationships (SAR) that drive innovation, and provide validated experimental protocols. This document is designed to serve as a comprehensive resource for professionals seeking to leverage the unique properties of pyrazole carboxylic acids in their research and development endeavors.

Introduction: The Pyrazole Carboxylic Acid Core

The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms.[4] The addition of a carboxylic acid group creates a molecule with a unique combination of properties: the pyrazole moiety offers metabolic stability and acts as a versatile scaffold for substitutions, while the carboxylic acid group provides a key interaction point for biological targets, often serving as a hydrogen bond donor/acceptor or a coordination site for metal ions.[4][5] This duality is the foundation of their broad utility.

Substitutions at various positions on the pyrazole ring dramatically alter the molecule's steric, electronic, and pharmacokinetic properties, allowing for fine-tuning of its activity for specific applications.

Caption: General structure of a substituted pyrazole carboxylic acid.

Key Application Domains

The functional adaptability of substituted pyrazole carboxylic acids has led to their successful commercialization in several high-impact sectors.

Pharmaceuticals: Precision-Targeted Therapeutics

The pyrazole core is a privileged scaffold in medicinal chemistry, found in numerous approved drugs.[6][7] Its derivatives have shown a wide spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties.[1][2][8]

Case Study: Celecoxib - A COX-2 Selective Inhibitor

Celecoxib (brand name Celebrex) is a diaryl-substituted pyrazole that serves as a nonsteroidal anti-inflammatory drug (NSAID).[9][10] Its primary application is in the treatment of pain and inflammation associated with conditions like osteoarthritis and rheumatoid arthritis.[10]

-

Mechanism of Action: Unlike traditional NSAIDs that inhibit both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2), celecoxib is highly selective for COX-2.[10][11][12] COX-2 is primarily expressed at sites of inflammation and is responsible for producing prostaglandins that mediate pain and swelling.[11][12][13] The selectivity of celecoxib is attributed to its sulfonamide side chain, which binds to a hydrophilic pocket near the active site of the COX-2 enzyme—a feature absent in COX-1.[10][11] This selective inhibition allows celecoxib to reduce inflammation while minimizing the gastrointestinal side effects associated with COX-1 inhibition.[10][12]

Caption: Mechanism of COX-2 inhibition by Celecoxib.

Agrochemicals: Protecting Global Food Supplies

In agriculture, pyrazole carboxamides (derived from pyrazole carboxylic acids) are a vital class of fungicides. They are particularly effective as Succinate Dehydrogenase Inhibitors (SDHIs).

Case Study: Fluxapyroxad - A Broad-Spectrum SDHI Fungicide

Fluxapyroxad is a systemic fungicide used to control a wide range of fungal diseases on crops such as grains, fruits, and vegetables.[14] It is an amide of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid.[15]

-

Mechanism of Action: Fluxapyroxad targets Complex II (succinate dehydrogenase or SQR) in the mitochondrial respiratory chain of fungi.[14][16][17] By inhibiting this enzyme, it blocks the tricarboxylic acid (TCA) cycle and electron transport, effectively halting cellular respiration and energy production in the pathogen.[14][16] This leads to the inhibition of spore germination, germ tube growth, and mycelial development, providing both preventative and curative action against fungal infections.[14][16][18]

Materials Science: Building Functional Frameworks

The rigid structure of the pyrazole ring combined with the coordinating capability of the carboxylic acid group makes these molecules excellent organic linkers for the construction of Metal-Organic Frameworks (MOFs).[19]

-

Application in MOFs: MOFs are highly porous, crystalline materials with vast internal surface areas.[20] Pyrazole carboxylic acids can self-assemble with metal ions to form 3D networks with tailored pore sizes and chemical functionalities.[19] These advanced materials have significant potential in applications such as gas storage (e.g., hydrogen and carbon dioxide), chemical separations, and catalysis.[19][20]

Structure-Activity Relationships (SAR)

The potency and selectivity of substituted pyrazole carboxylic acids are highly dependent on the nature and position of substituents on the pyrazole ring. Understanding SAR is crucial for rational drug and pesticide design.

| Position | Substituent Type | Observed Effect | Example Application |

| N1 | Large, hydrophobic groups (e.g., 2,4-dichlorophenyl) | Can enhance binding affinity and selectivity for specific receptor pockets. | Cannabinoid Receptor Antagonists[21] |

| C3 | Carboxamide, Ester | Modulates bioavailability and target interaction. Amide formation is key for SDHI fungicides. | Fungicides (Fluxapyroxad)[15], Anticancer Agents[5] |

| C4 | Methyl, Halogen | Can influence steric hindrance and electronic properties, affecting binding orientation. | Cannabinoid Receptor Antagonists[21] |

| C5 | Aryl groups (e.g., p-iodophenyl, 4-methylphenyl) | Often critical for target engagement, fitting into specific hydrophobic pockets of enzymes or receptors. | COX-2 Inhibitors (Celecoxib)[9], Cannabinoid Antagonists[21] |

Systematic modification of these positions allows chemists to optimize properties like potency, selectivity, solubility, and metabolic stability.[5][22][23] For instance, in ALKBH1 inhibitors, moving the carboxylic acid from the 4-position to the 3-position resulted in a 1200-fold decrease in activity, highlighting the critical role of substituent placement for target interaction.[5]

Synthetic Methodologies and Protocols

The synthesis of substituted pyrazole carboxylic acids is well-established, with the most common route involving the condensation of a 1,3-dicarbonyl compound (or its equivalent) with a hydrazine derivative.[24][25]

Workflow: General Synthesis to Biological Assay

Caption: General workflow from synthesis to biological evaluation.

Protocol 1: Synthesis of 1,5-Diphenyl-1H-pyrazole-3-carboxylic acid

This protocol describes a representative synthesis via the reaction of an ethyl benzoylpyruvate (a 1,3-dicarbonyl equivalent) with phenylhydrazine, followed by hydrolysis.

Materials:

-

Ethyl benzoylpyruvate

-

Phenylhydrazine

-

Glacial Acetic Acid

-

Ethanol

-

Sodium Hydroxide (NaOH)

-

Hydrochloric Acid (HCl), concentrated

-

Standard laboratory glassware, heating mantle, magnetic stirrer, filtration apparatus

Methodology:

-

Cyclocondensation:

-

In a round-bottom flask, dissolve ethyl benzoylpyruvate (1.0 eq) in glacial acetic acid.

-

Add phenylhydrazine (1.1 eq) dropwise to the solution while stirring at room temperature.

-

Heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Causality: The acidic medium catalyzes the condensation and subsequent cyclization to form the stable pyrazole ring. Refluxing ensures the reaction goes to completion.

-

-

Isolation of Ester Intermediate:

-

After cooling, pour the reaction mixture into ice-cold water.

-

The solid ethyl 1,5-diphenyl-1H-pyrazole-3-carboxylate will precipitate.

-

Collect the solid by vacuum filtration, wash with cold water, and dry.

-

-

Saponification (Hydrolysis):

-

Suspend the crude ester intermediate in ethanol.

-

Add an aqueous solution of NaOH (2.0 eq).

-

Heat the mixture to reflux for 2-3 hours until the solid dissolves and TLC indicates the absence of the starting ester.

-

Causality: The hydroxide ion acts as a nucleophile, attacking the carbonyl carbon of the ester and leading to the formation of the carboxylate salt.

-

-

Acidification and Purification:

-

Cool the reaction mixture and reduce the volume of ethanol using a rotary evaporator.

-

Dilute the remaining solution with water and cool in an ice bath.

-

Acidify the solution dropwise with concentrated HCl until the pH is ~2.

-

The target carboxylic acid will precipitate out of the solution.

-

Collect the solid by vacuum filtration, wash thoroughly with cold water to remove salts, and dry.

-

Recrystallize from a suitable solvent (e.g., ethanol/water) to obtain the pure product.

-

-

Validation:

-

Confirm the structure and purity of the final compound using NMR spectroscopy, mass spectrometry, and melting point analysis.

-

Future Perspectives and Challenges

The field of substituted pyrazole carboxylic acids continues to evolve. Future research is likely to focus on several key areas:

-

New Biological Targets: High-throughput screening will continue to identify pyrazole carboxylic acids as inhibitors for novel enzymes and receptors, expanding their therapeutic potential.[26]

-

Combating Resistance: In agrochemicals, the development of new pyrazole derivatives is crucial to manage the emergence of fungicide-resistant strains.

-

Advanced Materials: The design of novel pyrazole-based linkers will lead to MOFs with enhanced stability and highly specific functionalities for carbon capture and catalysis.

-

Green Synthesis: A growing emphasis will be placed on developing more environmentally friendly synthetic routes, utilizing methods like microwave-assisted synthesis or solvent-free reactions.[3]

The primary challenge lies in the rational design of molecules with high target specificity to minimize off-target effects and toxicity, a continuous effort guided by computational modeling and detailed SAR studies.[5]

Conclusion

Substituted pyrazole carboxylic acids are a testament to the power of a versatile chemical scaffold. From alleviating pain in patients to protecting vital crops and forming the building blocks of next-generation materials, their impact is undeniable. The principles and protocols outlined in this guide provide a framework for understanding and harnessing the potential of this remarkable class of molecules. Continued exploration in this area promises to yield further innovations that will address critical challenges in medicine, agriculture, and beyond.

References

-

Celecoxib - StatPearls - NCBI Bookshelf. [Link]

-

Celebrex (Celecoxib) Pharmacology - News-Medical.Net. [Link]

-

Fluxapyroxad - Wikipedia. [Link]

-

Celecoxib - Wikipedia. [Link]

-

Synthesis of some substituted pyrazole-3-carboxylic acids with possible hypoglycemic and antimicrobial activity - PubMed. [Link]

-

What is the mechanism of Celecoxib? - Patsnap Synapse. [Link]

-

Celecoxib: Mechanism of Action & Structure - Study.com. [Link]

-

Succinate Dehydrogenase | 抑制剂 | MedChemExpress. [Link]

-

Fluxapyroxad | C18H12F5N3O | CID 16095400 - PubChem - NIH. [Link]

-

Fluxapyroxad (Ref: BAS 700F) - AERU - University of Hertfordshire. [Link]

-

Beyond Fungicides: Exploring the Material Science Applications of Pyrazole Carboxylic Acids - NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. [Link]

-

Structural Optimization and Structure–Activity Relationship of 1H-Pyrazole-4-carboxylic Acid Derivatives as DNA 6mA Demethylase ALKBH1 Inhibitors and Their Antigastric Cancer Activity - ACS Publications. [Link]

-

Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides - MDPI. [Link]

-

Synthesis, structure-activity relationships, and in vitro antibacterial and antifungal activity evaluations of novel pyrazole carboxylic and dicarboxylic acid derivatives - PubMed. [Link]

-

Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit - DergiPark. [Link]

-

Pyrazole synthesis - Organic Chemistry Portal. [Link]

-

Synthesis, Cyclization and Nucleophilic Substitution Reactions of Substituted Pyrazole Carboxylic Acid - ResearchGate. [Link]

-

Importance of pyrazole carboxylic acid in MOFs preparation - ResearchGate. [Link]

-

Structure−Activity Relationships of Pyrazole Derivatives as Cannabinoid Receptor Antagonists | Journal of Medicinal Chemistry - ACS Publications. [Link]

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - MDPI. [Link]

-

Structure–activity relationship summary of tested compounds. - ResearchGate. [Link]

-

Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. [Link]

-

Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives - International Journal of Pharmaceutical Sciences Review and Research. [Link]

-

Crystalline hosts derived from pyrazole carboxylic acids. X-ray crystal structures of 4-nitropyrazole-3,5-dicarboxylic acid and its sodium salt including dioxane molecules: Supramolecular Chemistry - Taylor & Francis. [Link]

-

Bis(pyrazol-1-yl)methane-4,4′-dicarboxylic Acid - MDPI. [Link]

-

Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PubMed Central. [Link]

-

Discovery of pyrazole carboxylic acids as potent inhibitors of rat long chain L-2-hydroxy acid oxidase - PubMed. [Link]

-

Pyrazole: Properties, Derivatives, And Applications in Pharma & Agriculture - Royalchem. [Link]

-

Azo Pyrazole Carboxylic Derivatives for Potential Energetic Materials - ACS Publications. [Link]

-

Pyrazole Derivatives: A New Synthesis, Biological Importance, and Recent Practical Applications - ResearchGate. [Link]

-

Recent applications of pyrazole and its substituted analogs - Semantic Scholar. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. royal-chem.com [royal-chem.com]

- 4. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. globalresearchonline.net [globalresearchonline.net]

- 9. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Celecoxib - Wikipedia [en.wikipedia.org]

- 11. news-medical.net [news-medical.net]

- 12. What is the mechanism of Celecoxib? [synapse.patsnap.com]

- 13. study.com [study.com]

- 14. Fluxapyroxad - Wikipedia [en.wikipedia.org]

- 15. Fluxapyroxad | C18H12F5N3O | CID 16095400 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. medchemexpress.com [medchemexpress.com]

- 17. medchemexpress.com [medchemexpress.com]

- 18. Fluxapyroxad (Ref: BAS 700F) [sitem.herts.ac.uk]

- 19. nbinno.com [nbinno.com]

- 20. researchgate.net [researchgate.net]

- 21. pubs.acs.org [pubs.acs.org]

- 22. mdpi.com [mdpi.com]

- 23. Synthesis, structure-activity relationships, and in vitro antibacterial and antifungal activity evaluations of novel pyrazole carboxylic and dicarboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Synthesis of some substituted pyrazole-3-carboxylic acids with possible hypoglycemic and antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Pyrazole synthesis [organic-chemistry.org]

- 26. Discovery of pyrazole carboxylic acids as potent inhibitors of rat long chain L-2-hydroxy acid oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]